7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine Potent and selective dopamine D1 receptor antagonist (Ki values are 0.08 - 1.9 nM and 6 - 45 nM for D1 and D2 receptors respectively). Also displays moderate affinity for the 5-HT2A receptor (Ki = 20 nM). Active in vivo.
Brand Name: Vulcanchem
CAS No.: 274694-98-3
VCID: VC0004392
InChI: InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
SMILES: CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Molecular Formula: C20H22N2
Molecular Weight: 290.4 g/mol

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

CAS No.: 274694-98-3

Inhibitors

VCID: VC0004392

Molecular Formula: C20H22N2

Molecular Weight: 290.4 g/mol

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine - 274694-98-3

CAS No. 274694-98-3
Product Name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
IUPAC Name 11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene
Standard InChI InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
Standard InChIKey YEWGIGCYIAMFMA-UHFFFAOYSA-N
SMILES CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Canonical SMILES CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Description Potent and selective dopamine D1 receptor antagonist (Ki values are 0.08 - 1.9 nM and 6 - 45 nM for D1 and D2 receptors respectively). Also displays moderate affinity for the 5-HT2A receptor (Ki = 20 nM). Active in vivo.
Synonyms 7-methyl-6,7,8,9,14,15-hexahydro-5H-benz(d)indolo(2,3-g)azecine
LE 300
LE-300
PubChem Compound 4350931
Last Modified Nov 11 2021
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